2-{4-[(2,3,5,6-Tetrafluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-TETRAFLUOROPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER is a complex organic compound that combines a tetrafluorophenyl group with a triazoloquinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-TETRAFLUOROPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-TETRAFLUOROPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, DMSO, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,3,5,6-TETRAFLUOROPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-TETRAFLUOROPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER involves its interaction with specific molecular targets. The triazoloquinazoline moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorophenol: Shares the tetrafluorophenyl group but lacks the triazoloquinazoline moiety.
Triazoloquinazoline derivatives: Similar core structure but different substituents.
Uniqueness
2,3,5,6-TETRAFLUOROPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER is unique due to the combination of the tetrafluorophenyl group and the triazoloquinazoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H12F4N4O |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C22H12F4N4O/c23-15-9-16(24)19(26)20(18(15)25)31-10-12-5-7-13(8-6-12)21-28-22-14-3-1-2-4-17(14)27-11-30(22)29-21/h1-9,11H,10H2 |
InChI Key |
WPQVUOYXTOVVPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)COC5=C(C(=CC(=C5F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.